molecular formula C9H15N3O2 B014429 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 58481-39-3

6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B014429
CAS No.: 58481-39-3
M. Wt: 197.23 g/mol
InChI Key: LWFXPSLZADQSSL-UHFFFAOYSA-N
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Description

6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine They are widely found in nature and are crucial components of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as isobutylamine, methylamine, and appropriate pyrimidine precursors.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1-isobutyl-3-methylpyrimidine-2,4-dione: A closely related compound with slight structural differences.

    6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-trione: Another similar compound with different functional groups.

Uniqueness

6-amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

6-amino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6(2)5-12-7(10)4-8(13)11(3)9(12)14/h4,6H,5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFXPSLZADQSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290714
Record name TCMDC-123470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58481-39-3
Record name 58481-39-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TCMDC-123470
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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